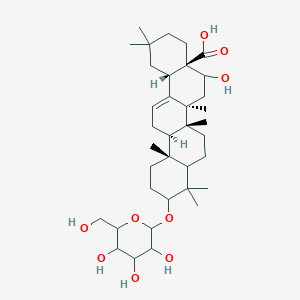

Ecliptasaponin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H58O9 |

|---|---|

Molecular Weight |

634.8 g/mol |

IUPAC Name |

(4aR,6aR,6aS,6bR,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)/t20-,21?,22?,23+,24?,25?,26?,27?,28?,29?,33-,34+,35+,36+/m0/s1 |

InChI Key |

WYDPEADEZMZKNM-MLQYNDEKSA-N |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ecliptasaponin D: A Technical Guide to its Natural Sourcing, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecliptasaponin D, a triterpenoid (B12794562) glucoside, is a notable bioactive compound naturally occurring in the medicinal plant Eclipta prostrata (L.) L. This technical guide provides an in-depth overview of its primary source, methods for its extraction and isolation, and a summary of its known biological activities. Quantitative data from relevant studies are presented in tabular format for comparative analysis. Detailed experimental protocols for the extraction and isolation of saponins (B1172615) from Eclipta prostrata are outlined to assist in further research and development. Additionally, a proposed signaling pathway for the anti-inflammatory action of related saponins is visualized to provide a framework for understanding the potential mechanism of action of this compound.

Source and Natural Occurrence

This compound is primarily isolated from the plant Eclipta prostrata (L.) L., also known by its synonym Eclipta alba (L.) Hassk.[1] This herb, belonging to the Asteraceae family, is widely distributed in tropical and subtropical regions. The compound is found predominantly in the aerial parts of the plant, including the leaves and stems.

While specific quantitative analysis for this compound is not extensively documented in readily available literature, studies on the phytochemical composition of Eclipta prostrata have quantified other related saponins. This data provides a context for the general saponin (B1150181) content within the plant.

| Compound | Plant Part | Extraction Solvent | Analytical Method | Concentration | Reference |

| Ecliptasaponin C | Aerial Part | 50% Methanol (B129727) | LC/MS | 47.05 mg/mL (in stock solution) | [2] |

| Ecliptasaponin A | Aerial Part | 50% Methanol | LC/MS | 21.50 mg/mL (in stock solution) | [2] |

Note: The concentrations listed above for Ecliptasaponin A and C are from a prepared stock solution for analytical purposes and do not directly represent the concentration in the raw plant material on a weight-by-weight basis. Further studies are required to determine the precise concentration of this compound in Eclipta prostrata.

Experimental Protocols: Extraction and Isolation

The isolation of this compound involves a multi-step process of extraction and chromatographic purification. While a specific protocol solely for this compound is not detailed in the reviewed literature, a general methodology for the isolation of triterpenoid saponins from Eclipta prostrata can be compiled from various studies.

General Extraction of Saponins

This protocol outlines a common method for obtaining a crude saponin-rich extract from the aerial parts of Eclipta prostrata.

Methodology:

-

Plant Material Preparation: The aerial parts of Eclipta prostrata are collected, washed, and dried in the shade. The dried material is then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Methanol or ethanol (B145695) are commonly used for the initial extraction of saponins. This can be performed using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.

-

Solvent Evaporation: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

Isolation of this compound by Column Chromatography

The n-butanol fraction, rich in saponins, is further purified using various chromatographic techniques to isolate this compound.

Methodology:

-

Silica (B1680970) Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound, as identified by TLC comparison with a reference standard, are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent. This step helps to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. This allows for the isolation of highly pure this compound.

Experimental Workflow for Saponin Isolation

Caption: A general workflow for the extraction and isolation of this compound.

Biological Activity and Potential Signaling Pathways

This compound is reported to possess several biological activities, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects.[1] While the specific molecular mechanisms of this compound are not yet fully elucidated, the activities of other saponins from Eclipta prostrata and other plants provide insights into its potential modes of action.

For instance, the anti-inflammatory effects of many plant-derived compounds are known to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

A related compound, Saikosaponin-d, has been shown to inhibit TNF-α-induced NF-κB activation by preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit.[4] It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: A proposed mechanism for the anti-inflammatory action of this compound.

Conclusion

This compound, a triterpenoid saponin from Eclipta prostrata, presents a promising area for further pharmacological investigation. This guide provides a foundational understanding of its natural source, methodologies for its isolation, and its potential biological activities. The detailed protocols and the hypothesized signaling pathway serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, encouraging further studies to unlock the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Qualitative and Quantitative Analysis of Eclipta prostrata L. by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation | MDPI [mdpi.com]

- 4. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Ecliptasaponin D: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of Ecliptasaponin A. However, specific research on Ecliptasaponin D is limited. This guide leverages the comprehensive data available for the structurally similar Ecliptasaponin A as a foundational framework for screening this compound. All quantitative data, experimental protocols, and signaling pathways detailed herein are derived from studies on Ecliptasaponin A and should be adapted and validated specifically for this compound.

Introduction

This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from Eclipta prostrata (L.) L., a plant with a long history of use in traditional medicine for conditions including inflammatory diseases, and liver disorders, and as an antioxidant and immunomodulatory agent[1]. While its precise biological activities are not yet fully elucidated, its structural similarity to Ecliptasaponin A suggests a range of potential therapeutic effects worth investigating. This technical guide provides a comprehensive overview of methodologies and conceptual frameworks for screening the biological activity of this compound, with a primary focus on its potential anti-cancer, anti-inflammatory, hepatoprotective, and osteoprotective properties.

Potential Biological Activities and Screening Strategy

Based on the activities of the source plant and related saponins, the primary screening of this compound should focus on the following areas.

Anti-Cancer Activity

Ecliptasaponin A has demonstrated potent anti-cancer effects, particularly against non-small cell lung cancer (NSCLC) cells[2][3]. The proposed mechanism involves the induction of apoptosis and autophagy through the activation of the ASK1/JNK signaling pathway[3][4].

The following table summarizes the cytotoxic effects of Ecliptasaponin A on human lung carcinoma cell lines.

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| H460 | 24h | ~25 | [3] |

| H460 | 48h | ~15 | [3] |

| H1975 | 24h | ~30 | [3] |

| H1975 | 48h | ~20 | [3] |

Anti-Inflammatory Activity

Extracts of Eclipta prostrata have shown anti-inflammatory properties, suggesting that its saponin constituents, including this compound, may contribute to these effects[5]. A key mechanism to investigate is the inhibition of pro-inflammatory mediators and modulation of the NF-κB signaling pathway.

Hepatoprotective Activity

Eclipta prostrata is traditionally used for liver ailments[6]. Screening for hepatoprotective effects of this compound is therefore a logical step. In vitro models using liver cell lines challenged with hepatotoxins can provide initial evidence of this activity.

Osteoprotective Activity

Certain compounds from Eclipta prostrata have been shown to stimulate osteoblast differentiation[7]. Investigating the potential of this compound to promote bone formation is a promising area of research.

Experimental Protocols

The following are detailed protocols for the in vitro screening of the aforementioned biological activities.

General Experimental Workflow

The general workflow for screening the biological activity of a natural compound like this compound is outlined below.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Signaling pathways governing osteoblast proliferation, differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

Ecliptasaponin D: A Technical Deep Dive into its Antioxidant Capacity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecliptasaponin D, a prominent oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from Eclipta prostrata, is emerging as a compound of significant interest within the scientific community. While the parent plant has a long history in traditional medicine for a variety of ailments, recent research has begun to elucidate the specific pharmacological properties of its isolated constituents. This technical guide focuses on the antioxidant capacity of this compound, providing a comprehensive overview of its in vitro activity, the experimental methodologies used for its assessment, and its potential mechanisms of action, particularly in relation to key cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a consolidated repository of currently available data and outlining the protocols necessary for further investigation.

Introduction to this compound and Oxidative Stress

This compound is a triterpenoid glucoside found in Eclipta prostrata (L.) Hassk., a plant recognized for its diverse therapeutic applications, including anti-inflammatory, hepatoprotective, and immunomodulatory effects.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Natural compounds with potent antioxidant properties are therefore of great interest as potential therapeutic agents.[2] While the antioxidant activities of crude extracts of Eclipta prostrata have been documented, a detailed understanding of the specific contributions of its individual phytochemicals, such as this compound, is crucial for targeted drug development.[3][4]

In Vitro Antioxidant Capacity of this compound

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. While specific quantitative data for this compound is not yet widely available in the public domain, this section outlines the standard assays used to characterize the antioxidant potential of similar natural products. The data presented below for related extracts and compounds serves as a benchmark for the anticipated activity of this compound.

Table 1: Summary of In Vitro Antioxidant Activity of Eclipta prostrata Extracts

| Assay | Plant Part & Extract Type | IC50 / Antioxidant Capacity | Reference Compound | Reference |

| DPPH Radical Scavenging | Whole Plant, Methanolic Extract | IC50: 162.33 ± 2.52 µg/mL | Ascorbic Acid (IC50: 11.67 ± 0.58 µg/mL) | [3] |

| DPPH Radical Scavenging | Aerial Parts, Ethanolic Extract | IC50: 136.57 ± 6.83 µg/mL | Ascorbic Acid (IC50: 33.5 ± 1.03 µg/mL) | [5] |

| Nitric Oxide Scavenging | Whole Plant, Methanolic Extract | IC50: > 1000 µg/mL | Ascorbic Acid (IC50: 64.67 ± 1.15 µg/mL) | [3] |

| Hydrogen Peroxide Scavenging | Whole Plant, Methanolic Extract | IC50: > 1000 µg/mL | Ascorbic Acid (IC50: 64.67 ± 1.15 µg/mL) | [3] |

| Anti-Lipid Peroxidation | Aerial Parts, Ethanolic Extract | IC50: 126.99 ± 8.10 µg/mL | Ascorbic Acid (IC50: 55.64 ± 3.27 µg/mL) | [5] |

Note: The data in this table pertains to extracts of Eclipta prostrata and not purified this compound. It is provided for comparative context.

Experimental Protocols for Antioxidant Assays

Detailed and standardized protocols are essential for the accurate and reproducible assessment of antioxidant capacity. The following sections provide methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727).

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which a series of dilutions are made.

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the sample dilutions to the respective wells.

-

A control well should contain the solvent instead of the sample.

-

A blank well should contain the solvent and methanol (without DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.

Protocol:

-

Reagent Preparation: Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol (B145695) or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Assay Procedure:

-

Add a small volume of the sample dilutions to a fixed volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), which has an intense blue color.

Protocol:

-

Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Sample Preparation: Prepare dilutions of this compound.

-

Assay Procedure:

-

Add a small volume of the sample to a larger volume of the pre-warmed (37°C) FRAP reagent.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O or Trolox. The antioxidant capacity of the sample is then expressed as µmol Fe²⁺ equivalents or Trolox equivalents per gram of the sample.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular oxidative stress.

Protocol:

-

Cell Culture: Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and allow them to adhere overnight.

-

Probe Loading: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

Sample Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound.

-

Induction of Oxidative Stress: After a suitable incubation period, add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

-

Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculation: The antioxidant capacity is determined by the ability of the compound to suppress the AAPH-induced fluorescence. The results are often expressed as EC50 values (the concentration required to inhibit 50% of the oxidative stress).

Potential Signaling Pathways Involved in Antioxidant Action

The antioxidant effects of natural compounds are often not limited to direct radical scavenging but also involve the modulation of endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular resistance to oxidative stress.

The Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[6] Upon exposure to oxidative or electrophilic stress, or certain phytochemicals, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[6][7] These genes include heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play crucial roles in cellular detoxification and antioxidant defense.

While direct evidence for the effect of this compound on the Nrf2 pathway is still forthcoming, its structural similarity to other oleanane-type saponins (B1172615) known to modulate this pathway suggests a similar mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eijppr.com [eijppr.com]

- 4. Antioxidant Effects of E. alba: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alcoholic Extract of Eclipta alba Shows In Vitro Antioxidant and Anticancer Activity without Exhibiting Toxicological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

Ecliptasaponin D and its Immunomodulatory Functions: A Technical Guide

Disclaimer: As of late 2025, specific research on the immunomodulatory functions of Ecliptasaponin D is not available in the public domain. This technical guide, therefore, focuses on the well-documented immunomodulatory properties of Ecliptasaponin A, a closely related triterpenoid (B12794562) saponin (B1150181) isolated from Eclipta prostrata. The information presented herein serves as a comprehensive overview of the potential immunomodulatory mechanisms that may be shared among saponins (B1172615) from this plant source.

Eclipta prostrata (L.) L., commonly known as false daisy, is a medicinal herb with a rich history in traditional medicine for treating a variety of ailments, including those with an inflammatory component.[1][2] Its bioactive constituents include a range of triterpenoid saponins, flavonoids, and coumestans, which are believed to contribute to its therapeutic effects.[1][2] Among these, saponins have garnered significant interest for their diverse pharmacological activities, including immunomodulation.[1][3] This guide provides an in-depth look at the immunomodulatory functions of Eclipta saponins, with a primary focus on Ecliptasaponin A, for researchers, scientists, and drug development professionals.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of Ecliptasaponin A (ESA) have been quantified in various in vitro and in vivo models. These studies primarily highlight its anti-inflammatory properties through the modulation of macrophage polarization and cytokine production.

Table 1: Effect of Ecliptasaponin A on Macrophage Polarization

| Cell Line | Treatment | Concentration | Outcome | Key Findings |

| RAW264.7 | LPS and IFN-γ | 10, 20, 40 μM | Inhibition of M1 Polarization | ESA significantly reduced the percentage of F4/80+CD86+ (M1) macrophages in a dose-dependent manner.[4] |

| Murine Model (DSS-induced colitis) | Ecliptasaponin A | 20, 40 mg/kg/day (oral) | Reduction of M1 Macrophages | ESA treatment decreased the percentage of F4/80+CD86+ macrophages in the mesenteric lymph nodes.[4] |

Table 2: Effect of Ecliptasaponin A on Pro-inflammatory Cytokine and Mediator Production

| Model System | Treatment | Concentration/Dose | Measured Molecules | Results |

| Murine Model (DSS-induced colitis) | Ecliptasaponin A | 20, 40 mg/kg/day (oral) | TNF-α, IL-6, iNOS | Significant suppression of protein expression in colon tissue.[4] |

| RAW264.7 cells | LPS and IFN-γ + ESA | 10, 20, 40 μM | p-JAK2, p-STAT3 | Dose-dependent reduction in the phosphorylation of JAK2 and STAT3.[4] |

Key Signaling Pathways in Immunomodulation

Eclipta saponins, particularly Ecliptasaponin A, exert their immunomodulatory effects by targeting key inflammatory signaling pathways. The primary pathways identified are the JAK2/STAT3 and MAPK pathways.

The JAK2/STAT3 signaling pathway is crucial for the polarization of macrophages into the pro-inflammatory M1 phenotype. Ecliptasaponin A has been shown to inhibit the phosphorylation of both JAK2 and STAT3, thereby suppressing the downstream signaling cascade that leads to the expression of pro-inflammatory genes.[4]

The Mitogen-Activated Protein Kinase (MAPK) pathway , which includes kinases such as JNK, p38, and ERK, is another critical regulator of inflammatory responses. While direct studies on this compound are lacking, related saponins have demonstrated modulation of this pathway. For instance, Ecliptasaponin A has been shown to induce the phosphorylation of ASK1, JNK, and p38 in the context of apoptosis in cancer cells, suggesting its potential to influence inflammatory signaling.[5][6]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the immunomodulatory effects of Eclipta saponins.

1. Cell Culture and M1 Macrophage Polarization

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

M1 Polarization: To induce M1 polarization, RAW264.7 cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for 24 hours.

-

Treatment: Ecliptasaponin A is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a specified duration prior to or concurrently with LPS/IFN-γ stimulation.

2. Flow Cytometry for Macrophage Phenotyping

-

Objective: To quantify the percentage of M1 polarized macrophages.

-

Procedure:

-

Harvest cells after treatment and stimulation.

-

Wash cells with phosphate-buffered saline (PBS).

-

Stain cells with fluorescently labeled antibodies against macrophage surface markers, such as F4/80 (a general macrophage marker) and CD86 (an M1 marker).

-

Analyze the stained cells using a flow cytometer to determine the percentage of F4/80+CD86+ cells.

-

3. Western Blot Analysis for Signaling Proteins

-

Objective: To measure the expression and phosphorylation levels of key signaling proteins.

-

Procedure:

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., JAK2, STAT3, JNK, p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4. Cytokine Production Assays (ELISA)

-

Objective: To quantify the concentration of pro-inflammatory cytokines in cell culture supernatants or tissue homogenates.

-

Procedure:

-

Collect cell culture supernatants or prepare tissue homogenates after treatment.

-

Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest (e.g., TNF-α, IL-6).

-

Perform the assay according to the manufacturer's instructions, which typically involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the resulting colorimetric change.

-

Conclusion and Future Directions

The available scientific evidence strongly suggests that saponins from Eclipta prostrata, particularly Ecliptasaponin A, possess significant immunomodulatory and anti-inflammatory properties. These effects are mediated, at least in part, through the inhibition of the JAK2/STAT3 signaling pathway, leading to a reduction in M1 macrophage polarization and the production of pro-inflammatory cytokines. While the influence on the MAPK pathway is also indicated, further research is needed to elucidate its precise role in the context of inflammation.

For the field to advance, future research should focus on isolating and characterizing the immunomodulatory effects of other saponins from Eclipta prostrata, including this compound. Direct comparative studies between different Eclipta saponins would provide valuable insights into their structure-activity relationships and help identify the most potent immunomodulatory compounds for potential therapeutic development. Furthermore, expanding in vivo studies to other models of inflammatory diseases will be crucial in validating the therapeutic potential of these natural products.

References

- 1. View of Unveiling the Therapeutic Wealth of Eclipta Prostrata: Ethnobotany, Bioactive Compounds, and Biomedical Relevance [ijamscr.com]

- 2. Unveiling the Therapeutic Wealth of Eclipta Prostrata: Ethnobotany, Bioactive Compounds, and Biomedical Relevance | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]

- 3. researchgate.net [researchgate.net]

- 4. Ecliptasaponin A ameliorates DSS-induced colitis in mice by suppressing M1 macrophage polarization via inhibiting the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

Ecliptasaponin D: A Potential Anti-Cancer Agent Explored Through the Lens of its Analogue, Ecliptasaponin A

For the attention of: Researchers, Scientists, and Drug Development Professionals.

December 4, 2025

Abstract

Saponins (B1172615), a diverse group of naturally occurring glycosides isolated from plants, have garnered significant attention for their wide array of pharmacological activities, including potent anti-cancer effects. This technical guide delves into the potential of Ecliptasaponin D as an anti-cancer agent. Due to a notable scarcity of research specifically focused on this compound's cytotoxic properties, this paper draws heavily upon the extensive studies conducted on its close structural analogue, Ecliptasaponin A, also isolated from Eclipta prostrata. The substantial body of evidence for Ecliptasaponin A provides a strong foundational hypothesis for the potential mechanisms and efficacy of this compound. This guide will synthesize the available data on Ecliptasaponin A, covering its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols, to provide a comprehensive resource for researchers investigating the therapeutic promise of this class of compounds.

Introduction: The Compound of Interest

This compound is a triterpenoid (B12794562) glucoside isolated from the plant Eclipta prostrata (L.) Hassk, a herb with a long history in traditional medicine.[1][2] While this compound is a defined chemical entity, the bulk of contemporary anti-cancer research has focused on its analogue, Ecliptasaponin A (ES).[1][3][4][5] Ecliptasaponin A is structurally identical to Eclalbasaponin II and has been identified as a promising candidate for cancer therapy, particularly for non-small cell lung cancer (NSCLC).[1][3] This guide will primarily focus on the data available for Ecliptasaponin A to build a case for the potential of this compound as a subject for future anti-cancer research.

Mechanism of Action: Induction of Apoptosis and Autophagy

The anti-cancer activity of Ecliptasaponin A is primarily attributed to its ability to induce programmed cell death, or apoptosis, and autophagy in cancer cells.[3][4][5] The core mechanism involves the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) signaling pathway.[3][4][5]

Ecliptasaponin A treatment leads to the phosphorylation and activation of ASK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family.[3] Activated ASK1, in turn, phosphorylates and activates downstream kinases in the MAPK cascade, including JNK and p38.[3] The activation of the JNK pathway is a critical event that triggers both apoptotic and autophagic processes in cancer cells.[3][4]

The induction of apoptosis by Ecliptasaponin A involves both the intrinsic and extrinsic pathways, as evidenced by the cleavage and activation of caspase-3, caspase-8, and caspase-9.[3] Furthermore, Ecliptasaponin A treatment results in hallmark morphological changes associated with apoptosis, such as cell shrinkage and condensed nuclei.[3]

Concurrently, Ecliptasaponin A induces autophagy, a cellular self-degradation process. This is observed through the increased expression of autophagy-related markers like LC3, Beclin1, and P62.[6] Interestingly, the inhibition of autophagy has been shown to reduce Ecliptasaponin A-induced apoptosis, suggesting a pro-death role for autophagy in this context.[3][4]

Quantitative Data Presentation

In Vitro Cytotoxicity

| Compound/Fraction | Cell Line | IC50 Value (µg/mL) | Reference |

| 30% Ethanol Fraction of E. prostrata | smmc-7721 (Hepatoma) | 74.24 | [7] |

| Eclalbasaponin I | smmc-7721 (Hepatoma) | 111.17 | [7] |

Table 1: In Vitro Cytotoxicity of Saponins from Eclipta prostrata

In Vivo Anti-Tumor Efficacy

In vivo studies using a xenograft model with H460 cells in nude mice have shown that Ecliptasaponin A significantly reduces tumor burden.[3][6]

| Treatment Group | Dose (mg/kg) | Tumor Weight Reduction | Tumor Volume Reduction | Reference |

| Ecliptasaponin A | 25 | Significant (p<0.01) | Significant (p<0.01) | [6] |

| Ecliptasaponin A | 50 | Significant (p<0.001) | Significant (p<0.001) | [6] |

Table 2: In Vivo Anti-Tumor Efficacy of Ecliptasaponin A in H460 Xenograft Model Note: Specific percentage reductions were not detailed in the source material, but statistical significance was noted.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Han et al. (2019) in their study of Ecliptasaponin A.[6]

Cell Viability Assay (MTT Assay)

-

Cell Plating: H460 and H1975 cells were seeded into 96-well plates at a density of 1 x 104 cells per well.[6]

-

Treatment: Cells were treated with various concentrations of Ecliptasaponin A for 24 and 48 hours.[6]

-

MTT Addition: After the incubation period, the culture medium was removed, and 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.[6]

-

Incubation: The plates were incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[6]

-

Solubilization: The formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO).[6]

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.[6]

Apoptosis Analysis (Flow Cytometry)

-

Cell Treatment: H460 and H1975 cells were treated with Ecliptasaponin A for the desired time.

-

Cell Harvesting: Cells were harvested, washed, and resuspended in binding buffer.

-

Staining: Cells were stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells were analyzed using a flow cytometer, acquiring approximately 10,000 events per sample. Annexin V-FITC positive cells are indicative of early apoptosis, while cells positive for both Annexin V-FITC and PI are in late apoptosis or necrosis.

Protein Expression Analysis (Western Blot)

-

Cell Lysis: After treatment with Ecliptasaponin A, cells were lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates was determined.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with primary antibodies specific for target proteins (e.g., cleaved caspase-3, -8, -9, p-ASK1, p-JNK, LC3, Beclin1, P62), followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands were visualized using a chemiluminescence detection system.

Conclusion and Future Directions

The available scientific evidence strongly supports the potential of Ecliptasaponin A as an anti-cancer agent, primarily through the induction of apoptosis and autophagy via the ASK1/JNK signaling pathway. While research on this compound is currently limited, its structural similarity to Ecliptasaponin A suggests it may possess similar pharmacological activities.

This technical guide provides a comprehensive overview of the known anti-cancer properties of Ecliptasaponin A, serving as a valuable resource and a strong rationale for initiating further investigation into this compound. Future research should focus on:

-

Directly assessing the in vitro cytotoxicity of this compound against a panel of cancer cell lines to determine its IC50 values.

-

Investigating the molecular mechanisms by which this compound may induce cell death, including its effects on the ASK1/JNK pathway.

-

Conducting in vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound in animal models.

Such studies are crucial to unlock the full therapeutic potential of this class of compounds and to develop novel, effective anti-cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]

- 4. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - Han - Annals of Translational Medicine [atm.amegroups.org]

- 5. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Ecliptasaponin D: A Technical Guide to its Pro-Apoptotic and Pro-Autophagic Mechanisms in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecliptasaponin D, a natural saponin (B1150181) derived from Eclipta prostrata, has emerged as a compound of significant interest in oncology research. Accumulating evidence indicates its potential as an anti-cancer agent, primarily through the induction of programmed cell death pathways: apoptosis and autophagy. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects, with a focus on the signaling cascades it modulates. The information presented herein is synthesized from peer-reviewed research, offering a valuable resource for scientists engaged in the discovery and development of novel cancer therapeutics.

Core Mechanisms of Action: Induction of Apoptosis and Autophagy

This compound exerts its anti-tumor effects by concurrently activating two distinct, yet interconnected, cell death pathways. In non-small cell lung cancer (NSCLC) cell lines, such as H460 and H1975, this compound has been shown to induce apoptosis, the classical form of programmed cell death, characterized by cellular shrinkage, membrane blebbing, and DNA fragmentation.[1] Concurrently, it triggers autophagy, a catabolic process involving the degradation of cellular components via lysosomes.[1] Notably, in the context of this compound treatment, autophagy appears to function as a pro-apoptotic mechanism, enhancing the overall cell-killing effect.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on cell viability, apoptosis, and the expression of key protein markers in H460 and H1975 human lung cancer cell lines, as determined by various experimental assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Cell Line | Treatment Duration | This compound Concentration (µM) | Cell Viability (%) |

| H460 | 24h | 0 | 100 |

| 10 | ~85 | ||

| 20 | ~60 | ||

| 30 | ~40 | ||

| 48h | 0 | 100 | |

| 10 | ~70 | ||

| 20 | ~45 | ||

| 30 | ~25 | ||

| H1975 | 24h | 0 | 100 |

| 10 | ~90 | ||

| 20 | ~70 | ||

| 30 | ~50 | ||

| 48h | 0 | 100 | |

| 10 | ~75 | ||

| 20 | ~55 | ||

| 30 | ~35 |

Data are approximated from graphical representations in Han et al., 2019.

Table 2: Induction of Apoptosis by this compound (Flow Cytometry with Annexin V-FITC/PI Staining)

| Cell Line | This compound Concentration (µM) for 24h | Percentage of Apoptotic Cells (%) |

| H460 | 0 | ~5 |

| 10 | ~15 | |

| 20 | ~25 | |

| 30 | ~40 | |

| H1975 | 0 | ~8 |

| 10 | ~18 | |

| 20 | ~30 | |

| 30 | ~45 |

Data are approximated from graphical representations in Han et al., 2019.

Table 3: Modulation of Apoptosis and Autophagy-Related Protein Expression by this compound (Western Blot Analysis)

| Protein | Cell Line | This compound Concentration (µM) for 24h | Relative Expression Level (Fold Change vs. Control) |

| Cleaved Caspase-3 | H460 & H1975 | 10 | Increased |

| 20 | Further Increased | ||

| 30 | Markedly Increased | ||

| Cleaved Caspase-8 | H460 & H1975 | 10 | Increased |

| 20 | Further Increased | ||

| 30 | Markedly Increased | ||

| Cleaved Caspase-9 | H460 & H1975 | 10 | Increased |

| 20 | Further Increased | ||

| 30 | Markedly Increased | ||

| LC3-II/LC3-I Ratio | H460 & H1975 | 10 | Increased |

| 20 | Further Increased | ||

| 30 | Markedly Increased | ||

| Beclin-1 | H460 & H1975 | 10 | Increased |

| 20 | Further Increased | ||

| 30 | Markedly Increased | ||

| p62 | H460 & H1975 | 10 | Decreased |

| 20 | Further Decreased | ||

| 30 | Markedly Decreased |

Qualitative changes are described as observed in the source literature. Quantitative fold changes require densitometric analysis of the western blot bands.

Signaling Pathways

The primary signaling cascade implicated in this compound-induced apoptosis and autophagy is the ASK1/JNK pathway.[1][2] this compound treatment leads to the phosphorylation and activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates c-Jun N-terminal Kinase (JNK).[3] Activated JNK then orchestrates the downstream events of both apoptosis and autophagy.

Caption: this compound activates the ASK1/JNK signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on cancer cells.

-

Procedure:

-

Seed H460 or H1975 cells in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µM) for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Apoptosis Analysis (Annexin V-FITC/PI Flow Cytometry)

-

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

-

Procedure:

-

Plate H460 or H1975 cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Western Blot Analysis

-

Objective: To detect the expression levels of key proteins involved in apoptosis and autophagy.

-

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer containing a protease inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, -8, -9, LC3, Beclin-1, p62, p-ASK1, p-JNK, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

This compound demonstrates significant anti-cancer potential by inducing both apoptosis and autophagy in cancer cells. The activation of the ASK1/JNK signaling pathway is a key molecular event initiating these cell death programs. The pro-apoptotic role of autophagy in this context suggests a complex interplay between these two pathways that ultimately contributes to the elimination of malignant cells. The data and protocols presented in this guide offer a solid foundation for further investigation into this compound as a promising candidate for cancer therapy. Future research should focus on elucidating the upstream molecular targets of this compound and evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - Han - Annals of Translational Medicine [atm.amegroups.org]

- 3. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

Ecliptasaponin D: A Technical Guide on its Role in Traditional Medicine and Future Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecliptasaponin D, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Eclipta prostrata (L.) L., holds a significant place in the annals of traditional medicine, particularly in Ayurvedic and Traditional Chinese Medicine (TCM). Historically, extracts of Eclipta prostrata, rich in saponins (B1172615) like this compound, have been utilized for a myriad of therapeutic purposes, including the treatment of liver ailments, skin conditions, and as a general tonic for rejuvenation.[1][2][3][4] This technical guide provides a comprehensive overview of the traditional uses, purported biological activities, and a prospective look into the experimental validation of this compound. While specific mechanistic and quantitative data for this compound are emerging, this document compiles the available information and draws parallels from the closely studied analogue, Ecliptasaponin A, to provide a robust framework for future research and drug development endeavors.

Introduction: The Traditional Context of this compound

Eclipta prostrata, commonly known as "false daisy" or "Bhringraj," has been a cornerstone of traditional healing practices for centuries.[1][2] Its applications are diverse, ranging from promoting hair growth and preventing alopecia to treating jaundice, hepatitis, and various skin diseases.[1][2][3] The therapeutic efficacy of this plant is attributed to its rich phytochemical composition, which includes coumestans, flavonoids, and a significant class of compounds known as triterpenoid saponins. This compound is one such oleanane-type triterpenoid saponin isolated from this plant.[5]

The traditional uses of Eclipta prostrata point towards several key biological activities associated with its saponin content, including:

-

Hepatoprotective Effects: Used extensively for liver disorders, suggesting a role in protecting liver cells from damage.[1][6][7]

-

Anti-inflammatory Properties: Application in skin diseases and other inflammatory conditions indicates potent anti-inflammatory action.[4]

-

Antioxidant Activity: Its use as a rejuvenative tonic suggests underlying antioxidant mechanisms that combat oxidative stress.

-

Immunomodulatory Functions: The plant's role in overall well-being points towards an ability to modulate the immune system.[4]

While these traditional uses provide a strong foundation, modern scientific investigation is crucial to elucidate the specific role and mechanisms of individual compounds like this compound.

Biological Activities and Therapeutic Potential

Based on the ethnobotanical background of Eclipta prostrata, this compound is suggested to possess a range of biological activities. Commercial suppliers of this compound for research purposes often cite its potential as an anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory agent.[8] However, detailed peer-reviewed studies focusing specifically on this compound are limited. To understand its potential, we can look at the broader class of triterpenoid saponins from Eclipta prostrata and closely related analogues.

Anti-inflammatory Activity

Triterpenoid saponins are well-documented for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways. While specific studies on this compound are lacking, the general anti-inflammatory properties of Eclipta prostrata extracts are recognized.[4]

Hepatoprotective Effects

The traditional use of Eclipta prostrata as a liver tonic is a strong indicator of the hepatoprotective potential of its constituents.[6][7] Saponins, in general, have been shown to protect liver cells from various toxins.

Anticancer Potential: Insights from Ecliptasaponin A

Significant research has been conducted on Ecliptasaponin A, a closely related saponin from the same plant, revealing potent anti-cancer activities.[9][10][11] Studies on Ecliptasaponin A demonstrate that it can induce apoptosis and autophagy in cancer cells through the activation of the ASK1/JNK signaling pathway.[9][10][11] This provides a strong rationale for investigating the anticancer potential of this compound.

Quantitative Data

Table 1: Representative Quantitative Data for Anti-Cancer Activity of Ecliptasaponin A

| Cell Line | Assay | Parameter | Value | Reference |

| H460 (NSCLC) | MTT Assay | IC50 (24h) | ~20 µM | [9] |

| H1975 (NSCLC) | MTT Assay | IC50 (24h) | ~25 µM | [9] |

| H460 (NSCLC) | MTT Assay | IC50 (48h) | ~15 µM | [9] |

| H1975 (NSCLC) | MTT Assay | IC50 (48h) | ~20 µM | [9] |

| HepG-2 (Hepatoma) | MTT Assay | IC50 (48h) | 29.8 ± 1.6 µmol/L | [12] |

Note: The data presented above is for Ecliptasaponin A and is intended to illustrate the format for presenting quantitative data. Further research is required to determine these values for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not yet published. The following protocols are based on studies of Ecliptasaponin A and provide a methodological framework for future investigations into this compound.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on Ecliptasaponin A to assess its cytotoxic effects on cancer cell lines.[9]

-

Cell Seeding: Seed cancer cells (e.g., H460, H1975) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 24 or 48 hours.

-

MTT Incubation: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. Determine the IC50 value using non-linear regression analysis.

In Vivo Antitumor Activity in a Xenograft Mouse Model

This protocol is a general guideline for assessing the in vivo efficacy of a compound like this compound, based on studies with Ecliptasaponin A.[9]

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^6 H460 cells) into the right flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign mice to treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 25 and 50 mg/kg) or vehicle control intraperitoneally every 3 days.

-

Monitoring: Monitor tumor size (volume = length × width²/2) and body weight every 3 days.

-

Endpoint and Analysis: After a set period (e.g., 21 days), sacrifice the mice, and excise and weigh the tumors. Perform histological and molecular analysis on the tumor tissue.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated. However, the well-studied Ecliptasaponin A has been shown to induce apoptosis and autophagy in non-small cell lung cancer cells through the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) pathway.[9][10][11]

Diagram: Proposed Signaling Pathway for Ecliptasaponin-Induced Apoptosis (Based on Ecliptasaponin A)

Caption: Proposed mechanism of Ecliptasaponin A-induced cell death.

Diagram: General Experimental Workflow for Evaluating Saponins

Caption: A general workflow for the preclinical evaluation of saponins.

Conclusion and Future Directions

This compound, a constituent of the traditionally revered medicinal plant Eclipta prostrata, presents a promising area for modern pharmacological research. Its historical use in treating a variety of ailments, particularly those related to inflammation and liver health, provides a strong impetus for further investigation. While specific data on this compound remains limited, the extensive research on the closely related Ecliptasaponin A offers a clear roadmap for future studies.

To unlock the full therapeutic potential of this compound, future research should focus on:

-

Comprehensive Biological Screening: Evaluating the anti-inflammatory, hepatoprotective, antioxidant, immunomodulatory, and anticancer activities of purified this compound using a battery of in vitro and in vivo models.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Quantitative Analysis: Determining key pharmacological parameters such as IC50 and EC50 values in various experimental models.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound to evaluate its drug-like properties.

By systematically addressing these research gaps, the scientific community can validate the traditional uses of this natural compound and pave the way for its potential development as a novel therapeutic agent for a range of diseases.

References

- 1. ijcmas.com [ijcmas.com]

- 2. mdpi.com [mdpi.com]

- 3. ijlpr.com [ijlpr.com]

- 4. medicalresearchjournal.org [medicalresearchjournal.org]

- 5. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - Rotinen - Annals of Translational Medicine [atm.amegroups.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cutting down on lung cancer: Ecliptasaponin A is a novel therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ecliptasaponin A induces apoptosis through the activation of ASK1/JNK pathway and autophagy in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. globethesis.com [globethesis.com]

- 11. Anti-breast tumor activity of Eclipta extract in-vitro and in-vivo: novel evidence of endoplasmic reticulum specific localization of Hsp60 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo and in vitro antitumor effects of platycodin d, a saponin purified from platycodi radix on the h520 lung cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecliptasaponin D: A Technical Guide to its Discovery, Isolation, and Characterization from Eclipta alba

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecliptasaponin D, a triterpenoid (B12794562) glucoside first identified in Eclipta alba (L.) Hassk, represents a molecule of significant interest within the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction from the plant matrix, purification through chromatographic techniques, and structural elucidation via spectroscopic methods. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel bioactive compounds from medicinal plants.

Introduction

Eclipta alba (L.) Hassk, commonly known as Bhringraj, is a plant species belonging to the Asteraceae family with a long history of use in traditional medicine, particularly in Ayurveda.[1] The plant is a rich source of various phytochemicals, including coumestans, flavonoids, and a diverse array of triterpenoid saponins (B1172615).[2][3] Among these, this compound stands out as a noteworthy constituent. First isolated and identified by Zhang M, et al. in 1997, this compound is a triterpenoid glucoside with a defined chemical structure.[4] Its discovery has paved the way for further investigation into the pharmacological potential of individual saponins from Eclipta alba.

This guide will provide an in-depth look at the scientific journey of this compound, from its initial discovery to the technical aspects of its isolation and the analytical methods employed for its characterization.

Discovery and Chemical Profile

This compound was first isolated from the aerial parts of Eclipta alba.[5] Through spectral analysis and chemical hydrolysis, its structure was elucidated as 3β,16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside.[4]

Table 1: Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₃₆H₅₈O₉ |

| Molecular Weight | 634.8 g/mol |

| Class | Triterpenoid Glucoside |

| Aglycone | 3β,16β-dihydroxy olean-12-ene-28-oic acid |

| Sugar Moiety | β-D-glucopyranoside |

| Botanical Source | Eclipta alba (L.) Hassk |

Experimental Protocols

The isolation and purification of this compound from Eclipta alba involves a multi-step process encompassing extraction, fractionation, and chromatographic separation. The following protocols are based on general methodologies for the isolation of triterpenoid saponins from plant materials and specific information available for Eclipta alba extracts.

Plant Material and Extraction

-

Plant Material Collection and Preparation : The aerial parts of Eclipta alba are collected, washed, and shade-dried. The dried plant material is then pulverized into a coarse powder.

-

Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent. Methanol or 50% aqueous ethanol (B145695) are commonly used for the extraction of saponins.[6][7] Soxhlet extraction is an effective method for this purpose.[6]

-

Protocol :

-

Pack the powdered Eclipta alba (e.g., 500 g) into a Soxhlet apparatus.

-

Extract with 50% aqueous ethanol for approximately 4-5 hours.[6]

-

Concentrate the extract under reduced pressure to obtain a crude extract.

-

-

Fractionation and Purification

The crude extract, containing a complex mixture of phytochemicals, is then subjected to fractionation and purification to isolate this compound.

-

Solvent-Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

-

Column Chromatography : The n-butanol fraction is subjected to column chromatography over silica (B1680970) gel.[8]

-

Stationary Phase : Silica gel (100-200 mesh).

-

Mobile Phase : A gradient of chloroform-methanol is typically used. The polarity is gradually increased by increasing the proportion of methanol.

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification, the enriched fractions from column chromatography are subjected to preparative HPLC.[9][10]

-

Column : A reversed-phase C18 column is commonly used.[11][12]

-

Mobile Phase : A gradient system of acetonitrile (B52724) and water is often employed.[13]

-

Detection : UV detection at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) can be used for detection, as saponins often lack a strong chromophore.[14]

-

Caption: Workflow for the isolation and purification of this compound.

Characterization and Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques.

Spectroscopic Data

Table 2: Key Spectroscopic Data for this compound Characterization

| Technique | Description | Expected Observations |

| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern.[7][15] | A molecular ion peak corresponding to the molecular weight of this compound (m/z 634.8) and fragment ions resulting from the loss of the sugar moiety and other functional groups. |

| ¹H NMR Spectroscopy | Provides information about the proton environment in the molecule.[8] | Signals corresponding to the anomeric proton of the glucose unit, methyl groups of the triterpenoid backbone, and olefinic protons. |

| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule.[8] | Signals for the carbonyl carbon of the carboxylic acid, olefinic carbons, carbons of the glucose unit, and the methyl and methylene (B1212753) carbons of the triterpenoid core. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Absorption bands indicating the presence of hydroxyl (-OH), carboxylic acid (C=O), and glycosidic (C-O) functional groups. |

Note: The exact chemical shifts in NMR and fragmentation patterns in MS would require access to the original experimental data, which is not fully available in the public domain.

Biological Activity and Signaling Pathways

While extensive research has been conducted on the bioactivities of crude extracts of Eclipta alba and some of its other saponins like Ecliptasaponin A, specific studies on the signaling pathways modulated by this compound are limited. Oleanane-type saponins, as a class, are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[16] These effects are often mediated through the modulation of various cell signaling pathways.

For instance, oleanolic acid, a common oleanane (B1240867) aglycone, has been shown to influence pathways such as NF-κB, PI3K/Akt, and MAPK.[17] It is plausible that this compound, being an oleanane glycoside, may exert its biological effects through similar mechanisms.

Caption: Potential signaling pathways modulated by oleanane saponins.

Further research is imperative to elucidate the specific molecular targets and signaling cascades affected by this compound to fully understand its therapeutic potential.

Conclusion

This compound represents a significant member of the diverse phytochemical landscape of Eclipta alba. This technical guide has outlined the key aspects of its discovery, the methodologies for its isolation and purification, and the analytical techniques for its characterization. While the foundational knowledge of this compound is established, there remains a considerable opportunity for further research, particularly in delineating its specific biological activities and underlying mechanisms of action. A deeper understanding of this compound will undoubtedly contribute to the ongoing efforts in natural product-based drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijcmas.com [ijcmas.com]

- 4. researchgate.net [researchgate.net]

- 5. Triterpenoid Saponins from Eclipta prostrata L. [jcps.bjmu.edu.cn]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Direct analysis and identification of triterpene glycosides by LC/MS in black cohosh, Cimicifuga racemosa, and in several commercially available black cohosh products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1H and 13C NMR spectral data of new saponins from Cordia piauhiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. CN103724390B - A kind of saponin separation purification process - Google Patents [patents.google.com]

- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biological and Pharmacological Effects of Synthetic Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy | MDPI [mdpi.com]

Preliminary Safety Assessment of Ecliptasaponin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecliptasaponin D, a triterpenoid (B12794562) saponin (B1150181) isolated from the medicinal plant Eclipta prostrata (L.) L., has garnered interest for its potential therapeutic properties, including anti-inflammatory, hepatoprotective, and antioxidant effects.[1] As with any compound intended for further development, a thorough understanding of its toxicity profile is paramount. This technical guide provides a summary of the currently available preliminary data on the toxicity of this compound and related compounds from Eclipta prostrata. Due to a scarcity of direct toxicological studies on the isolated this compound, this document heavily references data from extracts of Eclipta prostrata and the closely related Ecliptasaponin A. This guide aims to consolidate existing knowledge to support further research and development while highlighting critical data gaps that need to be addressed.

Introduction

Eclipta prostrata, commonly known as false daisy or Bhringraj, has a long history of use in traditional medicine.[2] Its bioactive constituents, including a variety of saponins (B1172615), flavonoids, and coumestans, are believed to contribute to its therapeutic effects.[3][4][5] this compound is one of the triterpenoid glycosides isolated from this plant.[1] While preliminary studies suggest pharmacological potential, comprehensive toxicological data are essential for evaluating its safety profile for any future clinical applications. This guide focuses on summarizing the existing, albeit limited, data on acute toxicity, cytotoxicity, and genotoxicity.

Acute Toxicity Studies on Eclipta alba Extracts

Table 1: Acute Toxicity of Eclipta alba Extracts

| Extract Type | Animal Model | Route of Administration | LD50 | Observed Effects | Reference |

| Aqueous Extract | Albino Mice | Oral | 7.841 g/kg | Marked action on the central nervous system, nausea, vomiting, respiratory depression at higher doses. | [6] |

| Aqueous Extract | Albino Mice | Intravenous | 302.8 mg/kg | Dose-dependent toxicity. | [6] |

| Aqueous Extract | Albino Mice | Intraperitoneal | 328.3 mg/kg | Dose-dependent toxicity. | [6] |

| Aqueous Leaf Extract | Female Swiss Albino Mice | Oral | 2.317 g/kg | Adverse biochemical and histological effects on the liver at doses of 2000 mg/kg and above. | [7] |

| Methanolic Extract | Albino Mice | Oral | > 2000 mg/kg | No mortality or signs of toxicity observed up to 2000 mg/kg. | [8] |

Experimental Protocol: Acute Oral Toxicity of Aqueous E. alba Extract in Mice

This protocol is based on the methodology described in the study by F. Jahan et al. (2001).[6]

-

Test Substance: Aqueous extract of the whole plant of Eclipta alba.

-

Animal Model: Healthy adult albino mice of either sex, weighing 20-25g.

-

Grouping and Acclimatization: Animals are housed in cages under standard laboratory conditions (25 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.

-

Dose Administration: The aqueous extract is administered orally using a gavage tube. A range of doses is administered to different groups of animals.

-

Observation: The animals are observed continuously for the first 4 hours for any behavioral changes (e.g., alertness, restlessness, irritability, fearfulness), autonomic effects (e.g., salivation, urination, defecation), and neurological effects (e.g., tremors, convulsions, ataxia). Mortality is recorded over a 24-hour period.

-

LD50 Calculation: The median lethal dose (LD50) is calculated using a suitable statistical method, such as the probit analysis.

Below is a generalized workflow for an acute toxicity study.

Cytotoxicity

While direct cytotoxicity data for this compound is limited, studies on the closely related Ecliptasaponin A provide valuable insights into its potential effects on cell viability, primarily in cancer cell lines.

Cytotoxicity of Ecliptasaponin A

Ecliptasaponin A has demonstrated potent cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and ovarian cancer cells.[6][8][9][10] The mechanism of this cytotoxicity is primarily attributed to the induction of apoptosis and autophagy.[6][7][9][10]

Table 2: Cytotoxic Activity of Ecliptasaponin A

| Cell Line | Cancer Type | Key Findings | Reference |

| H460 and H1975 | Non-Small Cell Lung Cancer | Dose- and time-dependent inhibition of cell viability; induction of apoptosis and autophagy. | [6][7] |

| Human Ovarian Cancer Cells | Ovarian Cancer | Induction of autophagic and apoptotic cell death. | [9][10] |

Signaling Pathway of Ecliptasaponin A-Induced Apoptosis

Research indicates that Ecliptasaponin A induces apoptosis in lung cancer cells through the activation of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK) pathway.[6][7]

Genotoxicity

There is currently no specific data available on the genotoxicity of this compound. However, some studies on saponin-rich extracts from other plants suggest a lack of genotoxic effects and even potential antigenotoxic (protective) properties. For instance, a saponin fraction from Gleditsia caspica did not induce DNA damage in mice and inhibited cyclophosphamide-induced chromosomal aberrations.[11]

Experimental Protocols for Genotoxicity Assessment

To address the gap in knowledge, standard genotoxicity assays should be conducted for this compound.

-

Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations (gene mutations).

-

In Vitro Micronucleus Test: This assay detects both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) effects in cultured mammalian cells. An increase in the frequency of micronucleated cells indicates chromosomal damage.[12][13]

-

Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[12]

The following diagram illustrates a general workflow for in vitro genotoxicity testing.

Sub-chronic Toxicity

No studies on the sub-chronic toxicity of this compound were identified. In vivo studies on Ecliptasaponin A for its anti-cancer effects in mice at doses of 25 and 50 mg/kg did not show significant changes in body weight, suggesting a lack of overt toxicity at these concentrations over the study period.[14] However, dedicated sub-chronic studies are necessary to evaluate the long-term safety of this compound.

Conclusion and Future Directions

The preliminary data, primarily derived from extracts of Eclipta prostrata and the related compound Ecliptasaponin A, suggest that the saponins from this plant may have a relatively low acute toxicity profile when administered orally. The cytotoxic effects observed in cancer cell lines appear to be mediated by the induction of apoptosis and autophagy.

However, there is a significant lack of direct toxicological data for this compound. To establish a comprehensive safety profile, the following studies are essential: